molecular formula C17H12N2O4 B13791520 N-(2-Anthraquinonyl)-N'-methyloxamide CAS No. 92573-39-2

N-(2-Anthraquinonyl)-N'-methyloxamide

Cat. No.: B13791520
CAS No.: 92573-39-2
M. Wt: 308.29 g/mol
InChI Key: WBICNOKVLOXFPR-UHFFFAOYSA-N
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Description

N-(2-Anthraquinonyl)-N'-methyloxamide is an anthraquinone-derived oxamide compound characterized by a 9,10-anthraquinone core substituted at the 2-position with an oxamide linkage bearing a methyl group. The hydroxyethyl analog has the molecular formula C₁₈H₁₄N₂O₅, with SMILES notation C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO and InChIKey OZDAPRNNRROKQF-UHFFFAOYSA-N . The methyl variant would differ in the substituent (methyl vs. hydroxyethyl), likely altering solubility, steric effects, and intermolecular interactions.

Properties

CAS No.

92573-39-2

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-2-yl)-N-methyloxamide

InChI

InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-9-6-7-12-13(8-9)15(21)11-5-3-2-4-10(11)14(12)20/h2-8H,1H3,(H,18,22)(H,19,23)

InChI Key

WBICNOKVLOXFPR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 2-anthraquinonylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-Anthraquinonyl)-N’-methyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the oxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted oxamides depending on the reagents used.

Scientific Research Applications

N-(2-Anthraquinonyl)-N’-methyloxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone moiety.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting DNA and RNA synthesis.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(2-Anthraquinonyl)-N’-methyloxamide involves its interaction with molecular targets such as DNA and RNA. The compound can intercalate between nucleic acid bases, disrupting the normal function of these molecules. This leads to the inhibition of DNA and RNA synthesis, which is a key factor in its potential anticancer activity.

Comparison with Similar Compounds

Substituent Position: 1- vs. 2-Anthraquinonyl Derivatives

The position of the anthraquinonyl group significantly impacts molecular properties. For instance:

  • N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide () exhibits collision cross-section (CCS) values ranging from 175.0–185.5 Ų for various adducts ([M+H]⁺, [M+Na]⁺, etc.) .
  • N-(2-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide () has a similar molecular framework but with anthraquinone substitution at the 2-position.

Table 1: Collision Cross-Section Comparison

Compound Adduct CCS (Ų) Source
N-(1-Anthraquinonyl)-N'-(HE)oxamide [M+H]⁺ 175.0
N-(2-Anthraquinonyl)-N'-(HE)oxamide Not provided

HE = Hydroxyethyl; CCS data for the 2-anthraquinonyl variant is unavailable but hypothesized to differ due to substituent orientation.

Substituent Type: Methyl vs. Hydroxyethyl vs. Chlorophenyl
  • N-(2-Anthraquinonyl)-N'-methyloxamide: The methyl group introduces hydrophobicity and reduces hydrogen-bonding capacity compared to the hydroxyethyl analog. This could enhance membrane permeability but reduce solubility in aqueous media.
  • Its CCS values (e.g., 176.5 Ų for [M-H]⁻ ) suggest moderate steric bulk.
  • N-(P-Chlorophenyl)-N'-methyloxamide (): This compound replaces the anthraquinone moiety with a chlorophenyl group, drastically altering electronic properties. The electron-withdrawing -Cl group may enhance oxidative stability but reduce π-π stacking interactions compared to anthraquinone derivatives .

Table 2: Substituent Effects on Key Properties

Compound Aromatic Group Substituent Key Property Impact
N-(2-Anthraquinonyl)-N'-methyl Anthraquinone (2-) Methyl High hydrophobicity
N-(2-Anthraquinonyl)-N'-(HE) Anthraquinone (2-) Hydroxyethyl Enhanced solubility
N-(P-Cl-Ph)-N'-methyl Chlorophenyl Methyl Electron-withdrawing effects
Structural Analogues in Amide/Sulfonamide Families

lists multiple aromatic amides, sulfonamides, and related derivatives. Notably:

  • N-(P-Chlorophenyl)-N'-methyloxamide (Entry 7, ) shares the methyloxamide backbone but lacks the anthraquinone system. Its simpler structure may facilitate synthetic accessibility but limit applications requiring extended conjugation .
  • N-(P-Chlorophenyl)-N-tosyl acetamide (Entry 8, ) incorporates a tosyl group, introducing sulfonic acid functionality absent in anthraquinonyl oxamides.

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